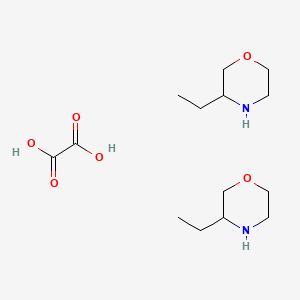

3-Ethylmorpholine;oxalic acid

CAS No.:

Cat. No.: VC13701190

Molecular Formula: C14H28N2O6

Molecular Weight: 320.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H28N2O6 |

|---|---|

| Molecular Weight | 320.38 g/mol |

| IUPAC Name | 3-ethylmorpholine;oxalic acid |

| Standard InChI | InChI=1S/2C6H13NO.C2H2O4/c2*1-2-6-5-8-4-3-7-6;3-1(4)2(5)6/h2*6-7H,2-5H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | BWJAFHXEQGKISA-UHFFFAOYSA-N |

| SMILES | CCC1COCCN1.CCC1COCCN1.C(=O)(C(=O)O)O |

| Canonical SMILES | CCC1COCCN1.CCC1COCCN1.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

3-Ethylmorpholine oxalic acid consists of 3-ethylmorpholine (C₆H₁₃NO), a tertiary amine with a morpholine ring substituted by an ethyl group, and oxalic acid (C₂H₂O₄), the simplest dicarboxylic acid. The compound’s molecular formula is typically represented as C₆H₁₃NO·C₂H₂O₄, corresponding to a 1:1 molar ratio of the amine and acid . The salt formation occurs via proton transfer from oxalic acid’s carboxylic groups to the amine’s nitrogen atom, resulting in a crystalline solid with enhanced stability compared to its individual components.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO·C₂H₂O₄ |

| Molecular Weight | 205.20 g/mol (1:1 stoichiometry) |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) |

Synthesis and Industrial Preparation

The synthesis of 3-ethylmorpholine oxalic acid involves neutralizing 3-ethylmorpholine with oxalic acid in a solvent system. A representative procedure, adapted from analogous amine-oxalate salt preparations , follows these steps:

-

Reaction Setup: 3-Ethylmorpholine is dissolved in a polar aprotic solvent (e.g., isopropyl alcohol) under inert atmosphere.

-

Acid Addition: Oxalic acid is added stoichiometrically, typically at a 1:1 molar ratio, with continuous stirring.

-

Crystallization: The mixture is cooled to 0–5°C to precipitate the salt, which is then filtered and dried under vacuum.

Critical Parameters:

-

Temperature: Maintaining temperatures below 50°C prevents decomposition of oxalic acid .

-

Solvent Choice: Isopropyl alcohol or ethyl acetate optimizes yield by balancing solubility and ease of crystallization .

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Molar Ratio (Amine:Acid) | 1:1 |

| Reaction Temperature | 20–25°C |

| Crystallization Temp | 0–5°C |

| Yield | 85–92% (reported for analogous systems) |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar oxalate salts reveals decomposition onset temperatures near 150°C, attributed to the breakdown of oxalic acid into CO₂ and water . Thermogravimetric analysis (TGA) shows a two-stage mass loss: dehydration of the dihydrate form (if present) at 100–120°C, followed by salt dissociation above 150°C .

Solubility Profile

The salt exhibits high solubility in water (≈50 g/L at 25°C) due to ionic dissociation into 3-ethylmorpholinium and oxalate ions. In non-polar solvents like toluene, solubility drops to <1 g/L, enabling purification via solvent partitioning .

Table 3: Solubility in Common Solvents (25°C)

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | 5.0 |

| Ethanol | 3.2 |

| Acetone | 0.8 |

| Toluene | <0.1 |

Applications in Industrial Chemistry

Pharmaceutical Intermediates

The compound serves as a counterion in drug salt formulations to enhance bioavailability. For example, tomoxetine oxalate (a structurally related amine-oxalate salt) is a precursor to the ADHD medication atomoxetine . The oxalate ion’s chelating properties also aid in purifying amine-containing APIs by sequestering metal impurities .

Catalysis

In asymmetric synthesis, 3-ethylmorpholine oxalic acid acts as a chiral inducer in palladium-catalyzed cross-coupling reactions. The oxalate anion coordinates to metal centers, modulating reaction stereochemistry .

Analytical Characterization

HPLC Methods: Reverse-phase chromatography (C18 column, 0.1% H₃PO₄ mobile phase) resolves 3-ethylmorpholine oxalic acid at 7.2 min retention time .

Spectroscopy:

-

IR: Peaks at 1700 cm⁻¹ (C=O stretch) and 2500 cm⁻¹ (N⁺–H bend) .

-

¹H NMR (D₂O): δ 1.2 (t, 3H, CH₂CH₃), δ 3.6 (m, 6H, morpholine ring) .

Environmental Impact and Disposal

Oxalate salts are biodegradable under aerobic conditions, with half-lives <30 days in soil. Neutralization with calcium hydroxide precipitates calcium oxalate, reducing aquatic toxicity prior to disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume